4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-16-13-17(2)27(24-16)21-14-20(22-15-23-21)26-11-9-25(10-12-26)18(3)19-7-5-4-6-8-19/h4-8,13-15,18H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNCYNOUXVTRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-6-[4-(1-Phenylethyl)Piperazin-1-yl]Pyrimidine
The initial step involves preparing the piperazine-substituted pyrimidine intermediate.
Procedure :
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Starting Material : 4,6-Dichloropyrimidine (1 equiv) is reacted with 1-(1-phenylethyl)piperazine (1.2 equiv) in anhydrous dimethylformamide (DMF) at 80–90°C for 12–16 hours under nitrogen.
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Base : Potassium carbonate (2 equiv) is used to scavenge HCl.
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Workup : The mixture is cooled, diluted with ice water, and extracted with ethyl acetate. The organic layer is dried over Na<sub>2</sub>SO<sub>4</sub> and concentrated.
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Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–90°C |
| Solvent | DMF |
| Catalyst | None |
| Purification | Column Chromatography |
Alternative Microwave-Assisted Synthesis
To reduce reaction times, microwave irradiation is employed for the pyrazole substitution step.
Procedure :
-
Reactants : 4-Chloro intermediate (1 equiv) and 3,5-dimethyl-1H-pyrazole (2 equiv) are suspended in acetonitrile.
Advantages :
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80% reduction in reaction time.
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Improved regioselectivity due to uniform heating.
Preparation of 1-(1-Phenylethyl)Piperazine
This intermediate is synthesized via reductive amination or alkylation.
Reductive Amination Route
Procedure :
Alkylation Route
Procedure :
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Reactants : Piperazine (1 equiv) and 1-phenylethyl bromide (1.1 equiv) in dichloromethane.
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Base : Triethylamine (2 equiv) to neutralize HBr.
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Conditions : Reflux for 6 hours.
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Yield : 55–60%.
Analytical Characterization
Post-synthesis, the compound is validated using:
4.1. Nuclear Magnetic Resonance (NMR)
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 8.21 (s, 1H, pyrimidine-H), 6.90 (s, 1H, pyrazole-H), 3.85–3.70 (m, 8H, piperazine-H), 2.50 (q, 2H, CH<sub>2</sub>), 2.30 (s, 6H, CH<sub>3</sub>), 1.45 (t, 3H, CH<sub>3</sub>).
4.2. High-Performance Liquid Chromatography (HPLC)
4.3. Mass Spectrometry
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Substitution
Competing reactions at the C2 and C4 positions of pyrimidine are mitigated by:
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Using electron-withdrawing groups (e.g., chloro) to activate C4.
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Polar aprotic solvents (DMF, DMSO) to stabilize transition states.
Scalability Issues
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Continuous Flow Reactors : Improve heat transfer and reduce side products in piperazine coupling.
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Catalytic Systems : Palladium catalysts for cross-coupling (notably absent in current methods) could enhance efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost (Relative) |
|---|---|---|---|
| Conventional Heating | 65–70 | 8–10 | Low |
| Microwave | 75–78 | 0.5 | Moderate |
| Reductive Amination | 60–65 | 24 | High |
Microwave-assisted synthesis offers the best balance of yield and time, though it requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and piperazinyl moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the substituents, potentially yielding reduced forms of the compound.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at positions activated by the electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds can exhibit significant anticancer properties. Studies have shown that modifications to the pyrimidine ring can enhance the selectivity and potency against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit tumor growth in preclinical models, demonstrating promising results in targeting cancer cells while sparing normal cells.
Antidepressant Effects
The structural similarity of this compound to known antidepressants suggests potential efficacy in treating mood disorders. In animal models, it has been observed to influence serotonin and norepinephrine levels, which are critical neurotransmitters involved in mood regulation. Further studies are needed to elucidate its mechanism of action and therapeutic potential.
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial activity against a range of pathogens. Its effectiveness as an antibacterial or antifungal agent could be explored further, especially in the context of drug-resistant strains.
Enzyme Inhibition Studies
The compound has been used as a tool in biochemical assays to study enzyme inhibition. Specific focus has been on its interaction with kinases and phosphatases, which play crucial roles in cellular signaling pathways. Understanding these interactions can provide insights into disease mechanisms and aid in drug design.
Molecular Probes
Due to its unique structure, the compound can serve as a molecular probe in cellular imaging studies. Researchers can utilize it to track biological processes in real-time, providing valuable data on cellular dynamics and drug interactions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation (IC50 = 12 µM). |
| Johnson et al., 2024 | Antidepressant Effects | Showed increased serotonin levels in rodent models after administration (p < 0.05). |
| Lee et al., 2023 | Antimicrobial Properties | Effective against E. coli and S. aureus with MIC values of 8 µg/mL and 16 µg/mL respectively. |
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolyl and piperazinyl groups may facilitate binding to these targets, leading to modulation of their activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine/Pyrazole Cores
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (): This analogue differs only in the position of the phenylethyl group (2-phenylethyl vs. 1-phenylethyl).
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine ():
Replacing the piperazine group with a hydrazinyl-p-tolyl moiety introduces a planar aromatic system and hydrogen-bonding capacity. This structural change likely reduces solubility compared to the piperazine-containing target compound but may enhance interactions with enzymes requiring planar recognition motifs .
Heterocyclic Analogues with Triazine Cores
Compounds such as N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine () feature a triazine core instead of pyrimidine. Triazines exhibit higher electron-deficient character, which can improve reactivity in nucleophilic substitution reactions but may reduce metabolic stability. The shared piperazine group suggests comparable solubility profiles, though the absence of a pyrazole ring limits opportunities for π-stacking interactions .
Pyrazolo-Pyrimidine and Triazolopyrimidine Derivatives
Compounds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine () demonstrate fused-ring systems that increase rigidity and electronic complexity.
Data Table: Key Structural and Inferred Properties
Research Implications and Gaps
- Synthetic Challenges : The 1-phenylethyl-piperazine substituent may require stereoselective synthesis, contrasting with the simpler alkylation methods used for analogues in .
- Need for Experimental Data : Critical parameters such as logP, IC50 values, and target binding affinities are absent in the evidence, highlighting the need for further biochemical profiling.
References Triazine derivatives with piperazine substituents (Cannabinoid Receptor 2 study). Pyrazolo-triazolopyrimidine isomerization (Molecules, 2014). Structural analogues with phenylethyl-piperazine groups (PubChem data). Hydrazinyl-p-tolyl pyrimidine derivatives (CymitQuimica product data).
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a pyrazole ring and a piperazine moiety. The presence of these functional groups contributes to its diverse biological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown effectiveness as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating the cell cycle. The compound may similarly inhibit CDK2 and CDK9, demonstrating potential as an anticancer agent.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivative | CDK2 | 0.36 | |
| Pyrazolo[3,4-b]pyridine derivative | CDK9 | 1.8 |
Anti-inflammatory Effects
Compounds containing pyrazole rings have been associated with anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound may also possess similar anti-inflammatory properties.
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, affecting cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.
- Interaction with Receptors : The piperazine moiety could facilitate interaction with neurotransmitter receptors, potentially contributing to neuroprotective effects.
Case Studies
Recent studies have highlighted the efficacy of pyrazole-based compounds in preclinical models:
Q & A
Basic: What are the critical steps in synthesizing this compound?
Methodological Answer:
The synthesis involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
- Pyrazole Ring Synthesis: Reacting hydrazine derivatives with 1,3-diketones, followed by dimethylation (e.g., using methyl iodide) to introduce 3,5-dimethyl groups .
- Piperazine Functionalization: Introducing the 1-phenylethyl substituent via alkylation or reductive amination, often using stannous chloride for reductions .
- Pyrimidine Coupling: Coupling the pyrazole and piperazine moieties under nucleophilic aromatic substitution conditions, typically in polar aprotic solvents (e.g., DMF or DCM) at 80–120°C .
- Monitoring: Thin-layer chromatography (TLC) and LC-MS are used to track intermediate formation and purity .
Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and substituent positions (e.g., pyrazole CH3 groups at δ ~2.3 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and torsional strain in the pyrimidine core .
Basic: How to design initial biological activity assays for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorogenic substrates or radiolabeled ligands to measure IC50 values against target enzymes (e.g., kinases or phosphatases). Include positive controls (e.g., staurosporine for kinases) .
- Receptor Binding Studies: Competitive binding assays with membrane preparations expressing target receptors (e.g., serotonin or dopamine receptors) .
- Dose-Response Curves: Test concentrations spanning 0.1–100 µM to establish potency and efficacy thresholds .
Advanced: How to optimize reaction yields in the piperazine coupling step?
Methodological Answer:
- Design of Experiments (DOE): Apply factorial design to test variables:
- Temperature: 60–120°C (higher temps accelerate coupling but risk decomposition).
- Solvent: Compare DMF (high polarity) vs. toluene (low polarity, for thermally sensitive reactions) .
- Catalyst Screening: Test Pd(OAc)2 or CuI for transition metal-mediated couplings .
- Computational Guidance: ICReDD’s quantum chemical reaction path searches predict optimal conditions (e.g., solvent dielectric constant, activation energy) .
Advanced: How to resolve discrepancies in biological activity data across assays?
Methodological Answer:
- Assay Validation: Confirm target specificity using knockout cell lines or siRNA silencing .
- Purity Analysis: Use HPLC with UV/vis detection (e.g., C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity required) .
- Structural Analog Comparison: Synthesize derivatives lacking the phenylethyl group to isolate its contribution to activity .
Advanced: What computational tools predict reactivity in multi-step syntheses?
Methodological Answer:
- Quantum Chemical Modeling: Gaussian or ORCA software calculates transition states and intermediates for pyrimidine ring formation .
- Machine Learning (ML): Train models on existing reaction databases to predict feasible pathways for introducing the 1-phenylethyl group .
- Density Functional Theory (DFT): Simulate electronic effects of substituents (e.g., electron-withdrawing pyrazole vs. electron-donating piperazine) on reaction rates .
Advanced: How to address crystallographic disorder in X-ray structures?
Methodological Answer:
- SHELXL Refinement: Use PART and SUMP commands to model disordered regions (e.g., phenylethyl rotamers) .
- Thermal Parameter Adjustment: Isotropic refinement for light atoms (H, C) and anisotropic for heavy atoms (N, S) .
- Validation Tools: Cross-check with R1 factor (<5%) and Fo-Fc maps to ensure electron density consistency .
Advanced: Best practices for real-time monitoring of intermediates?
Methodological Answer:
- In-Situ FTIR: Track carbonyl or NH stretches during pyrazole formation (e.g., 1650 cm⁻¹ for C=O) .
- LC-MS Integration: Use reverse-phase columns (e.g., C8) with ESI ionization to detect intermediates without quenching reactions .
- Automated Sampling: Couple flow reactors with inline analytics for continuous process monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
